

Preparing Q-VD(OMe)-OPh Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Q-VD(OMe)-OPh

Cat. No.: B1150353

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Introduction

Q-VD(OMe)-OPh, or quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.^{[1][2]} It is widely utilized in apoptosis research to prevent programmed cell death mediated by caspases.^{[1][3]} This inhibitor demonstrates greater stability in aqueous environments and higher efficacy with lower cytotoxicity compared to first-generation pan-caspase inhibitors like Z-VAD-FMK. **Q-VD(OMe)-OPh** effectively inhibits a broad spectrum of caspases, including caspases-1, -3, -7, -8, -9, -10, and -12, with IC₅₀ values ranging from 25 to 400 nM. Its ability to cross the blood-brain barrier further extends its utility to neurological research.

These application notes provide a detailed protocol for the preparation, storage, and application of a **Q-VD(OMe)-OPh** stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound due to its high solubility.

Quantitative Data Summary

The following tables summarize the key quantitative information for **Q-VD(OMe)-OPh**.

Table 1: Physicochemical Properties of **Q-VD(OMe)-OPh**

Property	Value	References
Molecular Weight	527 g/mol	
Formula	C ₂₆ H ₂₅ F ₂ N ₃ O ₆	
Purity	≥98% by HPLC	
Appearance	Off-white solid	

Table 2: Solubility of Q-VD(OMe)-OPh

Solvent	Solubility	References
DMSO	≥26.35 mg/mL	
Ethanol	≥97.4 mg/mL	
Water	Insoluble	

Table 3: Recommended Concentrations for Experimental Use

Application	Concentration Range	References
Stock Solution in DMSO	10-20 mM	
In Vitro Working Concentration	10-100 μM	
In Vivo Dosage (mice)	10-120 mg/kg	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Q-VD(OMe)-OPh Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory applications.

Materials:

- **Q-VD(OMe)-OPh** (solid)
- Anhydrous, high-purity DMSO (>99.9%)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Procedure:

- Pre-warm the **Q-VD(OMe)-OPh**: Allow the vial of solid **Q-VD(OMe)-OPh** to equilibrate to room temperature before opening to prevent condensation.
- Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 1 mg of **Q-VD(OMe)-OPh** (MW: 527 g/mol), the required volume of DMSO is calculated as follows:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{Molecular Weight (g/mol)}) / \text{Molarity (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = ((0.001 \text{ g} / 527 \text{ g/mol}) / 0.010 \text{ mol/L}) * 1,000,000 \mu\text{L/L} \approx 190 \mu\text{L}$
- Dissolution:
 - Carefully add 190 μL of anhydrous DMSO to the vial containing 1 mg of **Q-VD(OMe)-OPh**.
 - Vortex the solution thoroughly until the solid is completely dissolved. A clear solution should be obtained.
 - For compounds that are difficult to dissolve, gentle warming at 37°C or sonication can be employed to aid dissolution.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

- Store the aliquots at -20°C. The solid form is stable for at least 12 months when stored as directed. The DMSO stock solution is stable for up to 6 months at $\leq -20^{\circ}\text{C}$. Do not store aqueous solutions for more than one day.

Protocol 2: Application of Q-VD(OMe)-OPh in a Cell-Based Apoptosis Assay

This protocol provides a general workflow for using the **Q-VD(OMe)-OPh** stock solution to inhibit apoptosis in a cell culture experiment.

Materials:

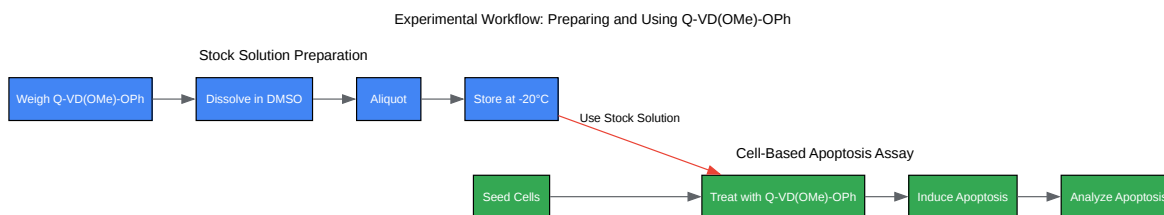
- Cells of interest cultured in appropriate medium
- Apoptosis-inducing agent (e.g., staurosporine, TNF- α)
- 10 mM **Q-VD(OMe)-OPh** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Cell viability assay reagents (e.g., Annexin V/PI staining kit)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight.
- Pre-treatment with **Q-VD(OMe)-OPh**:
 - Prepare a working solution of **Q-VD(OMe)-OPh** by diluting the 10 mM stock solution in fresh cell culture medium to the desired final concentration (typically 10-40 μM).
 - Remove the old medium from the cells and replace it with the medium containing **Q-VD(OMe)-OPh**.

- As a control, treat a set of wells with medium containing the same concentration of DMSO as the **Q-VD(OMe)-OPh** treated wells (vehicle control).
- Incubate the cells for 1-2 hours to allow for inhibitor uptake.
- Induction of Apoptosis:
 - Add the apoptosis-inducing agent to the appropriate wells at a predetermined concentration.
 - Include a positive control (cells treated with the apoptosis inducer and vehicle) and a negative control (untreated cells).
- Incubation: Incubate the plate for a period sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).
- Assessment of Apoptosis:
 - Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
 - Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
 - Alternatively, other methods such as caspase activity assays or Western blotting for cleaved PARP can be used to assess the efficacy of apoptosis inhibition.

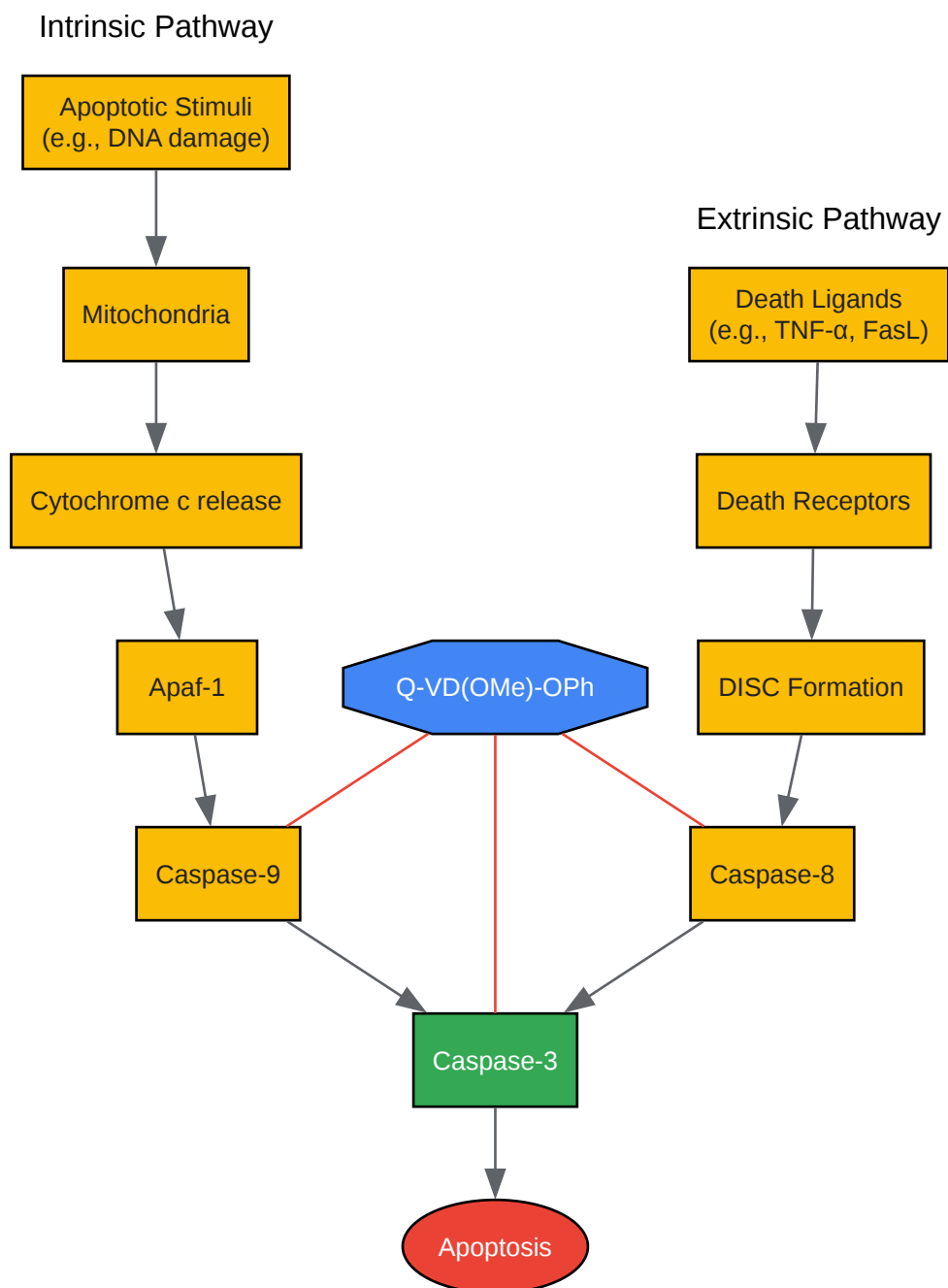
Mandatory Visualizations



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Caption: Workflow for **Q-VD(OMe)-OPh** stock preparation and use.

Mechanism of Action: Q-VD(OMe)-OPh Inhibition of Apoptosis

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Caption: **Q-VD(OMe)-OPh** inhibits intrinsic and extrinsic apoptosis pathways.

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